2-(5-Phenylthiophen-2-yl)propanoic acid 2-(5-Phenylthiophen-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1783541-29-6
VCID: VC18222652
InChI: InChI=1S/C13H12O2S/c1-9(13(14)15)11-7-8-12(16-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H12O2S
Molecular Weight: 232.30 g/mol

2-(5-Phenylthiophen-2-yl)propanoic acid

CAS No.: 1783541-29-6

Cat. No.: VC18222652

Molecular Formula: C13H12O2S

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Phenylthiophen-2-yl)propanoic acid - 1783541-29-6

Specification

CAS No. 1783541-29-6
Molecular Formula C13H12O2S
Molecular Weight 232.30 g/mol
IUPAC Name 2-(5-phenylthiophen-2-yl)propanoic acid
Standard InChI InChI=1S/C13H12O2S/c1-9(13(14)15)11-7-8-12(16-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15)
Standard InChI Key WJULRKXZMLSTRG-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(S1)C2=CC=CC=C2)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

The compound’s structure comprises a thiophene ring (a five-membered heterocycle containing sulfur) substituted at the 5-position with a phenyl group and at the 2-position with a propanoic acid moiety. The thiophene-phenyl linkage introduces planarity to the system, while the carboxylic acid group enhances polarity and hydrogen-bonding capacity . Computational models predict a collision cross-section (CCS) of 151.0 Ų for the [M+H]+[M+H]^+ ion, reflecting its compact yet polarizable structure .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H12O2S\text{C}_{13}\text{H}_{12}\text{O}_{2}\text{S}
Molecular Weight232.30 g/mol
SMILESCC(C1=CC=C(S1)C2=CC=CC=C2)C(=O)O
InChIKeyWJULRKXZMLSTRG-UHFFFAOYSA-N
Predicted CCS ([M+H]+[M+H]^+)151.0 Ų

The electron-withdrawing carboxylic acid group at the β-position of the thiophene ring modulates electron density across the heterocycle, influencing both reactivity and binding interactions .

Comparative Analysis with Analogues

3-(2-Thienyl)propanoic acid (PubChem CID 703169), a structural analogue lacking the phenyl substitution, exhibits a simpler profile with a molecular weight of 156.20 g/mol and reduced steric bulk . The phenyl group in 2-(5-phenylthiophen-2-yl)propanoic acid enhances hydrophobic interactions in biological systems, a critical factor in its affinity for membrane-bound targets like TRPV1 .

Synthesis and Chemical Reactivity

Table 2: Representative Synthetic Conditions

StepReagents/Conditions
CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C
HydrolysisNaOH (aq.), EtOH, reflux

These methods prioritize regioselectivity and high yields, critical for scalable production .

Reactivity Profile

The carboxylic acid group enables standard derivatization reactions:

  • Esterification: Reaction with alcohols under acid catalysis to produce esters.

  • Amide Formation: Coupling with amines using carbodiimide reagents (e.g., EDC, DCC).
    The thiophene ring participates in electrophilic substitution, with the phenyl group directing incoming electrophiles to the 3- and 4-positions .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s solubility is polarity-dependent: sparingly soluble in nonpolar solvents (e.g., hexane) but moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Stability studies suggest susceptibility to oxidative degradation at the thiophene sulfur under prolonged light exposure, necessitating storage in inert atmospheres .

Spectroscopic Signatures

  • NMR: The 1H^1\text{H}-NMR spectrum (predicted) shows characteristic signals for the phenyl protons (δ 7.2–7.5 ppm), thiophene protons (δ 6.8–7.1 ppm), and the propanoic acid methyl group (δ 1.2–1.4 ppm) .

  • Mass Spectrometry: The [M+H]+[M+H]^+ ion at m/z 233.06308 aligns with the molecular formula .

Pharmacological Activity and Mechanisms

TRPV1 Modulation

As a TRPV1 ligand, 2-(5-phenylthiophen-2-yl)propanoic acid interacts with the receptor’s extracellular domain, altering calcium ion permeability and inhibiting pain signaling . In vitro assays demonstrate IC₅₀ values in the low micromolar range, comparable to capsaicin derivatives but with reduced neurotoxicity .

Table 3: Biological Activity Data

Assay TypeResult
TRPV1 Binding (IC₅₀)1.8 μM
Anti-inflammatory40% inhibition (carrageenan model)

Structure-Activity Relationships (SAR)

  • Phenyl Substituent: Removal (as in 3-(2-thienyl)propanoic acid) abolishes TRPV1 affinity, underscoring its role in hydrophobic binding .

  • Carboxylic Acid: Neutralization (e.g., esterification) reduces activity, highlighting the importance of hydrogen bonding .

Applications and Future Directions

Challenges and Optimization

  • Bioavailability: The carboxylic acid group limits blood-brain barrier penetration, prompting prodrug strategies (e.g., ethyl ester formulations).

  • Selectivity: Off-target effects on TRPA1 and TRPV4 channels require structural refinement .

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